N-(5-Chloro-2,4-dimethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide
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Overview
Description
N-(5-Chloro-2,4-dimethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted dimethoxyphenyl group, a pyridinyl-substituted pyrazole ring, and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2,4-dimethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the chloro-dimethoxyphenyl group and the pyridinyl-pyrazole ring. These intermediates are then coupled through various condensation reactions to form the final compound. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and coupling reagents like carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2,4-dimethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
N-(5-Chloro-2,4-dimethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2,4-dimethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-Chloro-2,4-dimethoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide shares structural similarities with other compounds containing chloro-dimethoxyphenyl, pyridinyl-pyrazole, and piperidine carboxamide moieties.
Other similar compounds: include derivatives with different substituents on the phenyl, pyrazole, or piperidine rings, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further study and development.
Properties
Molecular Formula |
C23H24ClN5O4 |
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Molecular Weight |
469.9 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H24ClN5O4/c1-32-20-13-21(33-2)18(11-15(20)24)26-22(30)14-6-9-29(10-7-14)23(31)19-12-17(27-28-19)16-5-3-4-8-25-16/h3-5,8,11-14H,6-7,9-10H2,1-2H3,(H,26,30)(H,27,28) |
InChI Key |
IGMMRVUIMJXYJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=CC=N4)Cl)OC |
Origin of Product |
United States |
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